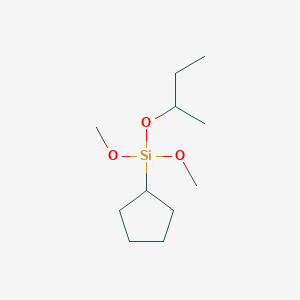

Sec-butoxy cyclopentyl dimethoxysilane

Descripción

Propiedades

Número CAS |

149184-14-5 |

|---|---|

Fórmula molecular |

C11H24O3Si |

Peso molecular |

232.39 g/mol |

Nombre IUPAC |

butan-2-yloxy-cyclopentyl-dimethoxysilane |

InChI |

InChI=1S/C11H24O3Si/c1-5-10(2)14-15(12-3,13-4)11-8-6-7-9-11/h10-11H,5-9H2,1-4H3 |

Clave InChI |

WDYCZZAVQWCXPL-UHFFFAOYSA-N |

SMILES canónico |

CCC(C)O[Si](C1CCCC1)(OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key structural analogues include:

- Cyclopentyl isopropylphosphonofluoridate (CAS 345239-07-8): Features a cyclopentyl group bonded to a phosphorus atom with isopropyl and fluoro substituents. Unlike silanes, this organophosphorus compound exhibits higher electrophilicity due to the P=O bond, making it more reactive in nucleophilic environments .

- 3-(1-Cyclopentylcarboxamido)propanoic acid derivatives: These compounds, such as those disclosed in EP00342850, highlight the role of cyclopentyl groups in enhancing steric bulk and metabolic stability compared to linear alkyl chains .

- N-butyl vs. cyclopentyl substituents : In enzyme inhibition studies, replacing a cyclopentyl group with an n-butyl chain at the R1 position resulted in comparable inhibitory activity (IC50: 0.6 µM vs. 0.38 µM), suggesting that small linear alkyl groups can mimic cyclopentyl’s steric effects in certain contexts .

Reactivity and Stability

Cyclopentyl-containing compounds exhibit distinct dissociation behaviors compared to linear or branched alkyl chains:

- Bond dissociation energies : Cyclopentyl radicals dissociate at 5.7 eV in amines (e.g., cyclopentylamine) and ethers, independent of the heteroatom (O or N). In contrast, linear alkyl radicals (e.g., ethyl or butyl) show heteroatom-dependent dissociation energies (ethyl: 9.0 eV with O, 8.3 eV with N) .

- Silicon vs. carbon backbones : The silicon center in dimethoxysilanes provides greater hydrolytic stability compared to carbon-based esters (e.g., ethyl esters in EP00342850). Methoxy groups on silicon resist hydrolysis better than ethoxy or sec-butoxy substituents due to reduced steric hindrance .

Table 2: Bond Dissociation Energies by Radical Type

| Radical | Heteroatom | Dissociation Energy (eV) |

|---|---|---|

| Cyclopentyl | O/N | 5.7 |

| tert-butyl | O/N | 5.7 |

| Ethyl | O | 9.0 |

| Ethyl | N | 8.3 |

| Butyl | O | 8.0 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sec-butoxy cyclopentyl dimethoxysilane, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves the reaction of cyclopentanol with dimethoxychlorosilane, followed by substitution with sec-butoxy groups under controlled anhydrous conditions. Key steps include inert atmosphere handling (e.g., nitrogen) and temperature modulation (40–60°C). Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity. Quantitative analysis via Fourier-transform infrared (FTIR) spectroscopy can verify functional group retention .

Q. What role does sec-butoxy cyclopentyl dimethoxysilane play in Ziegler-Natta polymerization catalysts?

- Methodological Answer : As an external electron donor, it modifies the active sites of titanium-based catalysts, enhancing stereoregularity in polypropylene synthesis. Comparative studies with analogs (e.g., dicyclopentyl dimethoxysilane) show its sec-butoxy group influences electron-donating capacity, affecting polymer crystallinity. Experimental protocols involve catalyst pre-treatment with the silane, followed by slurry-phase polymerization under standardized conditions (e.g., 70°C, 5 bar propylene pressure). Catalyst efficiency is quantified via melt flow rate (MFR) and x-ray diffraction (XRD) analysis of the polymer .

Advanced Research Questions

Q. How does steric hindrance from the sec-butoxy group impact the coordination dynamics of sec-butoxy cyclopentyl dimethoxysilane in catalytic systems?

- Methodological Answer : Steric effects are evaluated using computational models (e.g., density functional theory) to simulate ligand-catalyst interactions. Experimentally, substituent variation (e.g., comparing tert-butoxy vs. sec-butoxy analogs) reveals differences in catalytic activity via kinetic studies. Nuclear Overhauser effect spectroscopy (NOESY) can map spatial proximity between silane donors and catalyst centers, while gel permeation chromatography (GPC) correlates steric effects with polymer molecular weight distribution .

Q. How should researchers resolve contradictions in reported catalytic activity data for sec-butoxy cyclopentyl dimethoxysilane?

- Methodological Answer : Discrepancies often arise from differences in catalyst pre-treatment (e.g., alkyl aluminum co-catalyst ratios) or solvent polarity. A systematic approach includes:

- Replicating experiments under controlled moisture/oxygen-free conditions.

- Cross-validating results using multiple characterization techniques (e.g., combined XRD and differential scanning calorimetry for polymer crystallinity).

- Statistical meta-analysis of published datasets to identify confounding variables (e.g., temperature gradients during polymerization) .

Q. What advanced techniques are recommended for quantifying sec-butoxy cyclopentyl dimethoxysilane in multi-component reaction mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) provides sensitivity for non-UV-active silanes. For trace analysis, inductively coupled plasma mass spectrometry (ICP-MS) targets silicon atoms. Solid-phase microextraction (SPME) coupled with GC-MS enhances detection limits in complex matrices. Calibration curves must use internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How does sec-butoxy cyclopentyl dimethoxysilane interact with inorganic fillers in polymer composites, and how can these interactions be characterized?

- Methodological Answer : The silane acts as a coupling agent, forming covalent bonds between polymer matrices and fillers (e.g., silica nanoparticles). Interaction mechanisms are probed via:

- Thermogravimetric analysis (TGA) to assess filler-polymer adhesion.

- Scanning electron microscopy (SEM) with energy-dispersive x-ray spectroscopy (EDS) to map interfacial bonding.

- Dynamic mechanical analysis (DMA) to evaluate composite stiffness and damping behavior. Comparative studies with non-functionalized fillers isolate the silane’s contribution .

Data Presentation and Reproducibility Guidelines

Q. What are the best practices for reporting experimental parameters in studies involving sec-butoxy cyclopentyl dimethoxysilane?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry’s guidelines:

- Report molar ratios of silane to catalyst, reaction temperatures (±0.5°C precision), and solvent purity.

- Provide raw NMR/FTIR spectra in supplementary materials, annotated with peak assignments.

- Include error margins for kinetic data (e.g., ±3% for polymerization rates) and specify statistical methods (e.g., Student’s t-test for significance) .

Q. How can researchers ensure reproducibility when synthesizing sec-butoxy cyclopentyl dimethoxysilane derivatives?

- Methodological Answer : Publish detailed synthetic protocols with:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.